

In-Depth Technical Guide: Interaction of Disodium Sulfosuccinate with Polymers and Proteins

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Compound of Interest

Compound Name: Disodium sulfosuccinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between **disodium sulfosuccinate** surfactants and various polymers and proteins. The information presented herein is curated from scientific literature to support research and development in fields such as pharmaceuticals, cosmetics, and material science.

Core Principles of Interaction

Disodium sulfosuccinates, a class of anionic surfactants, are characterized by their sulfonate head group and typically branched alkyl chains. A prominent example is sodium dioctyl sulfosuccinate, also known as Aerosol OT or DOSS. Their interactions with polymers and proteins are primarily governed by a combination of electrostatic and hydrophobic forces.

With Polymers: The nature of the interaction is heavily dependent on the charge of the polymer.

- **Oppositely Charged Polymers (Cationic):** Strong electrostatic attractions dominate, often leading to the formation of complex coacervates.
- **Neutral Polymers:** Interactions are generally weaker and driven by hydrophobic associations between the surfactant's alkyl tails and hydrophobic segments of the polymer. The presence of the polymer can induce the formation of surfactant micelles at concentrations below the

surfactant's own critical micelle concentration (CMC). This polymer-concentration-dependent onset of micellization is termed the critical aggregation concentration (CAC).[1][2][3][4]

- **Like-Charged Polymers (Anionic):** Electrostatic repulsion generally hinders interaction, though complex formation can still occur under certain conditions, such as high ionic strength.

A widely accepted model for the structure of polymer-surfactant complexes is the "necklace model," where the polymer chain wraps around and connects multiple surfactant micelles.[1]

With Proteins: The interaction with proteins is multifaceted and can result in a range of outcomes from simple binding to complete denaturation. Key factors influencing the interaction include the protein's surface charge, hydrophobicity, and conformational stability, as well as the surfactant concentration.

- **Low Surfactant Concentrations:** Initial binding is often electrostatic, with the anionic sulfosuccinate head groups interacting with positively charged residues on the protein surface.
- **Increasing Surfactant Concentrations:** As the concentration of **disodium sulfosuccinate** increases, hydrophobic interactions become more significant. The alkyl tails of the surfactant can penetrate the protein's hydrophobic core, leading to conformational changes.
- **High Surfactant Concentrations:** At sufficiently high concentrations, the cooperative binding of surfactant molecules can lead to the unfolding and denaturation of the protein. This process involves a synergy of electrostatic and hydrophobic contributions, where initial electrostatic interactions may "loosen" the protein structure, allowing for subsequent hydrophobic penetration and unfolding.[5]

Quantitative Data on Interactions

The following tables summarize key quantitative parameters for the interaction of **disodium sulfosuccinates** with selected polymers and proteins.

Table 1: Interaction of **Disodium Sulfosuccinates** with Polymers

Polymer	Surfactant	Technique	Parameter	Value	Reference
Poly(ethylene glycol) (PEG)	Sodium	Isothermal	Binding Constant (K)	Dependent on PEG molecular weight	[6]
	Dioctyl	Titration			
	Sulfosuccinate (AOT)	Calorimetry (ITC)			
Poly(ethylene glycol) (PEG)	Sodium	Isothermal	Enthalpy Change (ΔH)	Endothermic, followed by exothermic at higher MW	[6]
	Dioctyl	Titration			
	Sulfosuccinate (AOT)	Calorimetry (ITC)			
Polyvinylpyrrolidone (PVP)	Sodium Dioctyl Sulfosuccinate (AOT)	Various	Complex Formation	Confirmed	[7]
Anionic Sodium Carboxymethyl Cellulose	Anionic Stepwet DF-95 (a sulfosuccinate)	Rheology & Surface Tensiometry	Critical Aggregation Concentration (CAC)	80-100 ppm	[4]

Table 2: Interaction of **Disodium Sulfosuccinates** with Proteins

Protein	Surfactant	Technique	Parameter	Value	Reference
Bovine Serum Albumin (BSA)	Sodium Dioctyl Sulfosuccinate (AOT)	Fluorescence Spectroscopy	Binding Constant (K)	$\sim 10^4 \text{ M}^{-1}$	[8]
Bovine Serum Albumin (BSA)	Sodium Dioctyl Sulfosuccinate (AOT)	Fluorescence Spectroscopy	Number of Binding Sites (n)	~ 1	[8]
Bovine Serum Albumin (BSA)	Sodium Dioctyl Sulfosuccinate (AOT)	Isothermal Titration Calorimetry (ITC)	Enthalpy Change (ΔH)	Varies with concentration	[9]
Lysozyme	Sodium Dioctyl Sulfosuccinate (DOSS)	Bioactivity Assay	Catalytic Activity	Retained native function at low concentrations	
Lysozyme	Sodium Dodecyl Sulfate (SDS) - a related anionic surfactant	Molecular Dynamics Simulation	Denaturation Mechanism	Electrostatic interactions followed by hydrophobic insertion	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

- Sample Preparation:
 - Prepare a solution of the protein (e.g., 10-20 μM Bovine Serum Albumin) or polymer in a suitable buffer (e.g., phosphate buffer at pH 7.4).
 - Prepare a solution of **disodium sulfosuccinate** (e.g., 15-20 times the concentration of the macromolecule) in the same buffer.
 - Thoroughly degas both solutions to prevent bubble formation during the experiment.
- Instrumentation and Setup:
 - Use a high-sensitivity isothermal titration calorimeter.
 - Set the experimental temperature (e.g., 25°C or 37°C).
 - Fill the sample cell with the protein or polymer solution.
 - Load the injection syringe with the **disodium sulfosuccinate** solution.
- Titration:
 - Perform a series of small, sequential injections (e.g., 15-20 injections of 7-12 μL each) of the surfactant solution into the sample cell.
 - The first injection is typically smaller (1-2 μL) to account for initial diffusion effects.
 - Allow the system to reach equilibrium after each injection, monitoring the heat change.
- Data Analysis:
 - Integrate the heat flow signal for each injection to obtain the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of surfactant to macromolecule.

- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites binding model) to extract the thermodynamic parameters.

Fluorescence Spectroscopy

Objective: To investigate the binding affinity and conformational changes in proteins upon interaction with **disodium sulfosuccinate**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of the protein (e.g., 5 μ M Bovine Serum Albumin) in a suitable buffer.
 - Prepare a stock solution of **disodium sulfosuccinate** in the same buffer.
 - Prepare a series of samples with a fixed protein concentration and varying concentrations of the surfactant.
- Instrumentation and Setup:
 - Use a spectrofluorometer.
 - Set the excitation wavelength to 280 nm or 295 nm to selectively excite tyrosine and tryptophan residues or just tryptophan, respectively.
 - Record the emission spectra over a suitable range (e.g., 300-450 nm).
- Fluorescence Quenching Measurement:
 - Measure the fluorescence intensity of the protein solution in the absence of the surfactant.
 - Sequentially add aliquots of the surfactant solution to the protein solution and record the fluorescence spectrum after each addition.
 - Correct for the inner filter effect if necessary.
- Data Analysis:

- Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
- For static quenching, calculate the binding constant (K) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting $\log[(F_0-F)/F]$ versus $\log[Q]$.
- Thermodynamic parameters can be determined by performing the experiment at different temperatures and using the van't Hoff equation.

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (R_h) and size distribution of polymer-surfactant or protein-surfactant complexes.

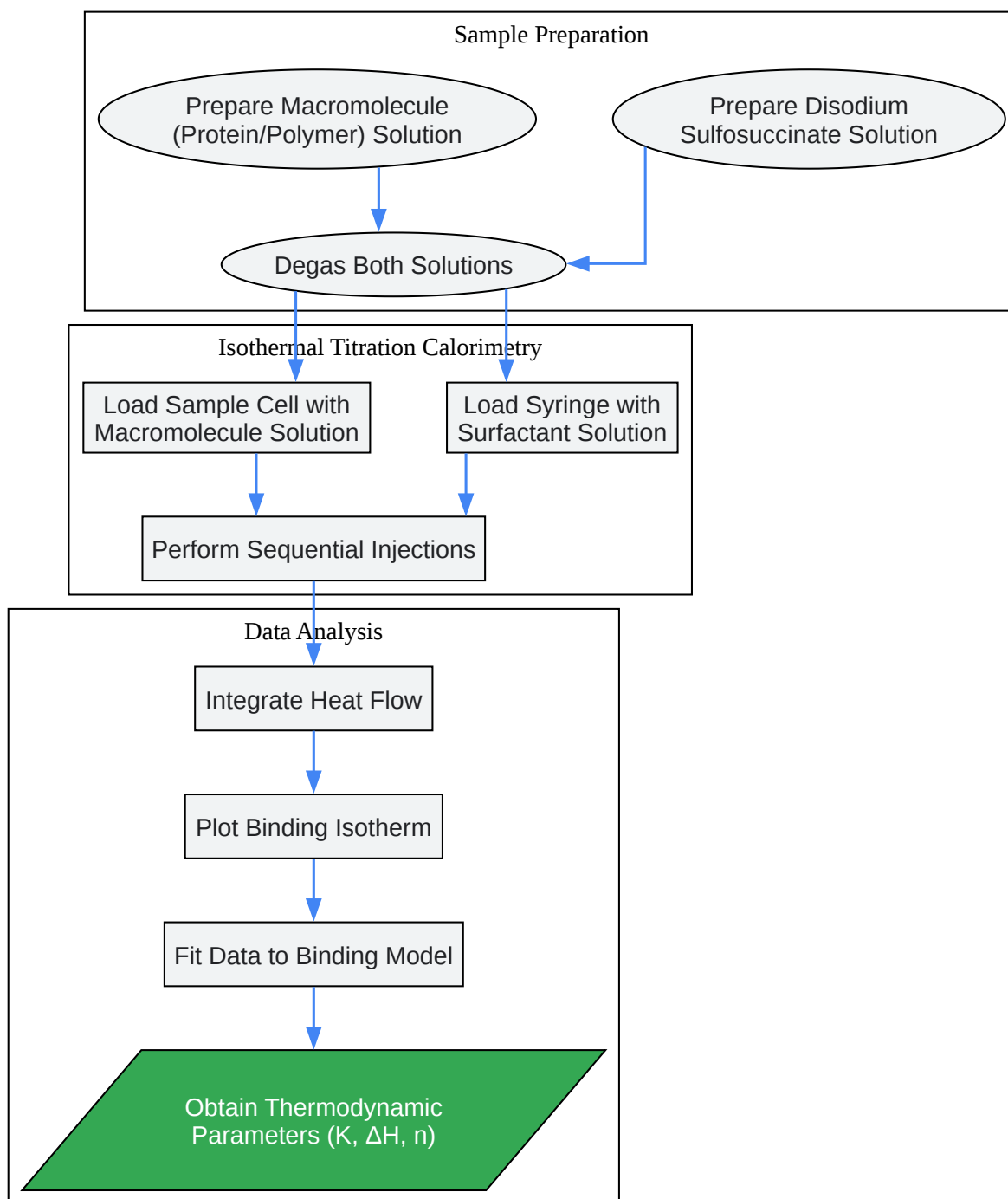
Methodology:

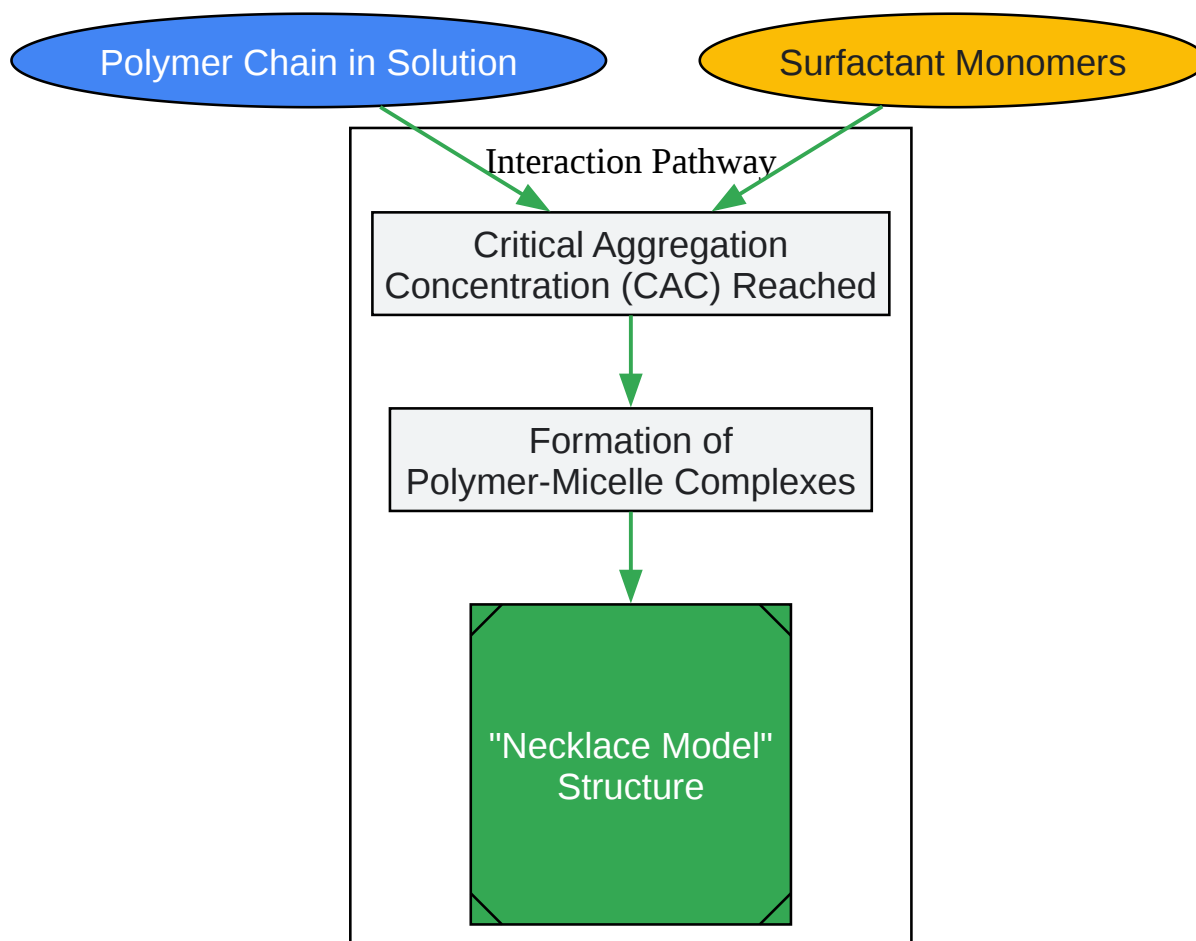
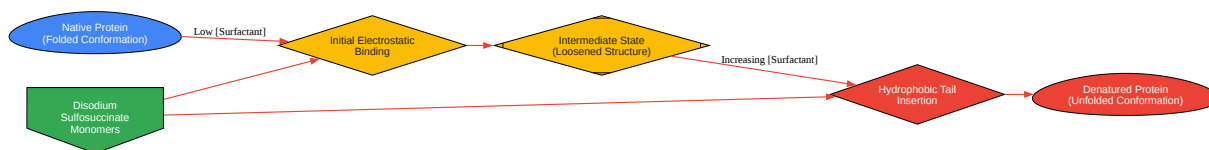
- Sample Preparation:
 - Prepare solutions of the polymer or protein and the **disodium sulfosuccinate** at the desired concentrations in a filtered buffer.
 - Filter the final solutions through a low protein-binding filter (e.g., 0.22 μm) to remove dust and large aggregates.
- Instrumentation and Setup:
 - Use a dynamic light scattering instrument equipped with a laser light source and a detector at a specific angle (e.g., 90° or 173°).
 - Equilibrate the sample at the desired temperature.
- Measurement:
 - The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles in solution.
- Data Analysis:

- The instrument's software calculates the autocorrelation function of the scattered light intensity.
- From the autocorrelation function, the translational diffusion coefficient (D) is determined.
- The hydrodynamic radius (R_h) is then calculated using the Stokes-Einstein equation.
- The size distribution of the particles in the sample is also obtained.

Visualization of Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the interaction of **disodium sulfosuccinate** with polymers and proteins.





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